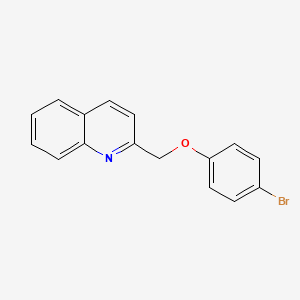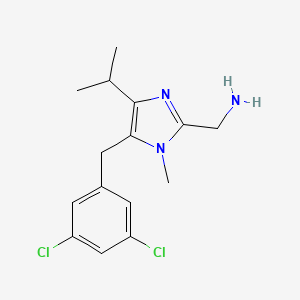
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is a chiral compound with a complex structure that includes a benzo[b]thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the methanoyl group: This step often involves acylation reactions using suitable acylating agents.
Formation of the amino acid backbone: This can be done through standard peptide coupling reactions, using reagents such as carbodiimides.
Chiral resolution: The final step involves separating the (S)-enantiomer from the racemic mixture, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The methanoyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to DNA or proteins, thereby influencing gene expression or protein function.
Comparación Con Compuestos Similares
Similar Compounds
®-2-[(1-benzo[b]thiophen-2-yl-methanoyl)-amino]-4-methyl-pentanoic acid: The enantiomer of the compound, which may have different biological activities.
Benzo[b]thiophene derivatives: Compounds with similar core structures but different substituents, which can exhibit varying properties.
Uniqueness
(2S)-2-(1-BENZOTHIOPHEN-2-YLFORMAMIDO)-4-METHYLPENTANOICACID is unique due to its specific chiral configuration and the presence of both the benzo[b]thiophene moiety and the amino acid backbone. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H17NO3S |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(2S)-2-(1-benzothiophene-2-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
Clave InChI |
PLZMSWMCRNQSIV-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-bromophenyl)methoxy]oxane](/img/structure/B8725555.png)
![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)






![4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3-one](/img/structure/B8725642.png)


